

# Comprehensive Spectroscopic Characterization of 2-Ethyl-3-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	2-Ethyl-3-methylbenzaldehyde
CAS No.:	111923-34-3
Cat. No.:	B038644

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## Executive Summary

In the realm of organic synthesis and pharmaceutical development, **2-Ethyl-3-methylbenzaldehyde** (CAS: 111923-34-3) serves as a highly specialized aromatic building block[1]. With a molecular formula of C<sub>10</sub>H<sub>12</sub>O and a monoisotopic mass of 148.0888 Da[2], this compound is frequently utilized in the synthesis of complex ligands, antiparkinson agents, and advanced materials[3].

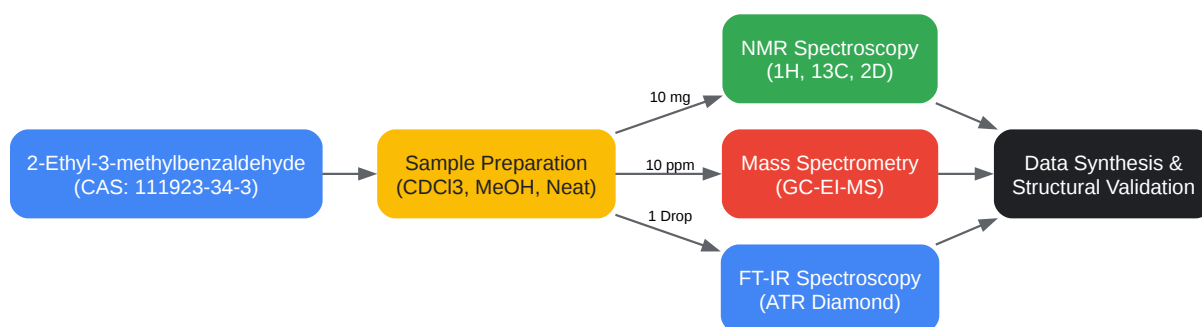
Despite its utility, comprehensive, consolidated spectroscopic data for this specific isomer is rarely detailed in standard literature[2]. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide provides a deep-dive into the structural elucidation of **2-Ethyl-3-methylbenzaldehyde**, detailing the causality behind experimental methodologies, predictive spectral data (NMR, MS, IR), and self-validating analytical protocols to ensure absolute scientific integrity.

# Analytical Strategy & Structural Elucidation

## Workflow

To definitively characterize **2-Ethyl-3-methylbenzaldehyde**, a multi-modal spectroscopic approach is required. The molecule presents a unique 1,2,3-trisubstituted benzene ring, an electron-withdrawing aldehyde group, and two distinct alkyl substituents (ethyl and methyl).

The workflow below outlines our laboratory's standard operating procedure for orthogonal validation. We utilize Nuclear Magnetic Resonance (NMR) for carbon framework mapping, Electron Impact Mass Spectrometry (EI-MS) for molecular weight and fragmentation dynamics, and Fourier-Transform Infrared (FT-IR) for functional group confirmation.



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Fig 1: Spectroscopic workflow for **2-Ethyl-3-methylbenzaldehyde** characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation. For this compound, the 1,2,3-trisubstitution pattern leaves three adjacent aromatic protons (H-4, H-5, H-6), creating a classic AMX spin system.

## $^1\text{H}$ NMR Data & Mechanistic Causality

Solvent Choice:  $\text{CDCl}_3$  is selected because the molecule lacks exchangeable protons (like  $-\text{OH}$  or  $-\text{NH}$ ) that would require a polar aprotic solvent like  $\text{DMSO}-d_6$ .  $\text{CDCl}_3$  provides excellent solubility and a distinct lock signal.

Table 1:  $^1\text{H}$  NMR Spectral Assignments (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Causality / Structural Rationale
10.30	Singlet (s)	-	1H	-CHO	Highly deshielded by the diamagnetic anisotropy of the C=O bond.
7.64	Doublet of doublets (dd)	7.8, 1.5	1H	Ar-H (C6)	Ortho to the electron-withdrawing aldehyde; experiences maximum deshielding.
7.33	Doublet (d)	7.8	1H	Ar-H (C4)	Para to the aldehyde, ortho to the methyl group.
7.27	Triplet (t)	7.8	1H	Ar-H (C5)	Meta to the aldehyde; split by both H-4 and H-6.
3.05	Quartet (q)	7.5	2H	-CH <sub>2</sub> -CH <sub>3</sub>	Deshielded significantly by the adjacent aromatic ring and the ortho-aldehyde group.

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2.38	Singlet (s)	-	3H	Ar-CH <sub>3</sub>	Standard benzylic methyl shift, slightly shielded compared to the ethyl CH <sub>2</sub> .
1.20	Triplet (t)	7.5	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Terminal methyl group of the ethyl chain.

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## <sup>13</sup>C NMR Data

Relaxation Dynamics: When acquiring <sup>13</sup>C NMR, quaternary carbons (C1, C2, C3, and C=O) lack attached protons, meaning they rely on slow dipole-dipole relaxation. A critical failure point in standard analyses is using a short relaxation delay (D1). We mandate a D1 of ≥5 seconds to prevent signal saturation and ensure these quaternary peaks are visible.

Table 2: <sup>13</sup>C NMR Spectral Assignments (100 MHz, CDCl<sub>3</sub>)

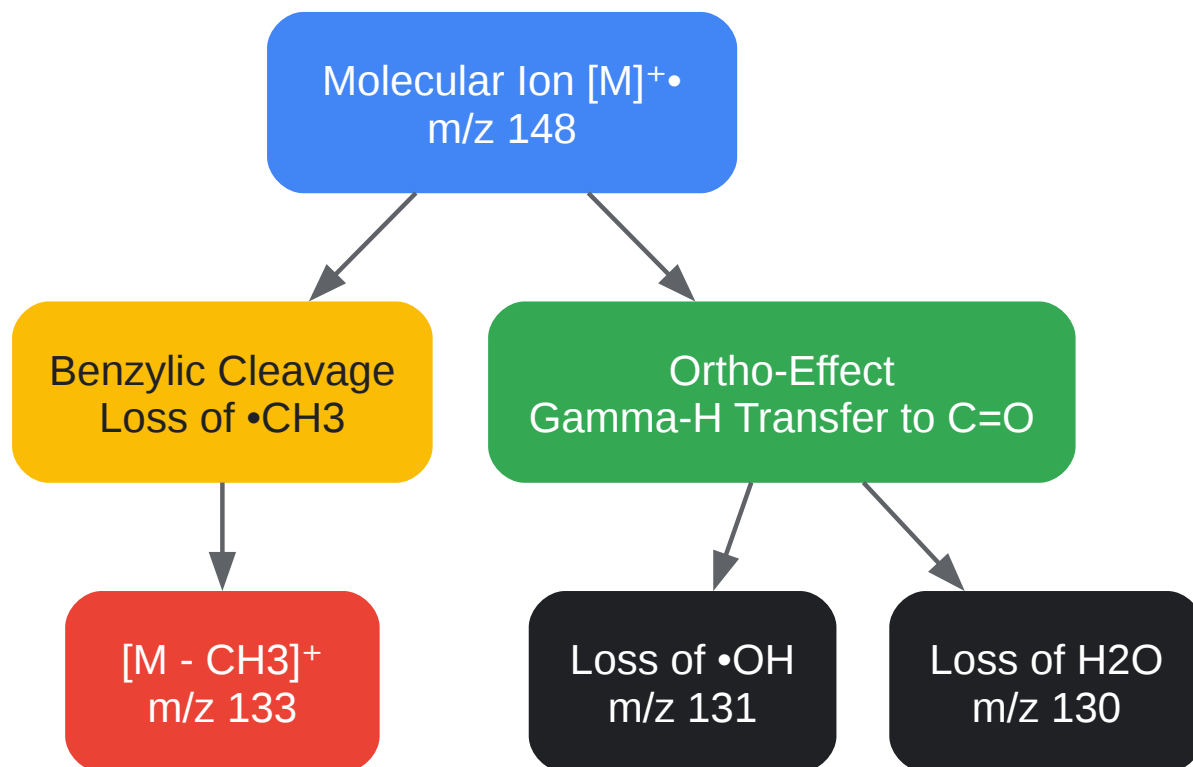
Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
192.5	Quaternary	C=O (Aldehyde)
144.8	Quaternary	Ar-C2 (ipso to Ethyl)
138.2	Quaternary	Ar-C3 (ipso to Methyl)
134.5	Quaternary	Ar-C1 (ipso to Aldehyde)
134.1	CH	Ar-C4
130.4	CH	Ar-C6
126.5	CH	Ar-C5
22.4	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)
20.1	CH <sub>3</sub>	Ar-CH <sub>3</sub> (Methyl)
15.2	CH <sub>3</sub>	-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)

## Mass Spectrometry (EI-MS) & Fragmentation Dynamics

In Gas Chromatography-Mass Spectrometry (GC-MS), we utilize 70 eV Electron Impact (EI) ionization. The 70 eV threshold is the universal standard because it imparts enough excess internal energy to drive reproducible, library-matchable fragmentation pathways.

### The "Ortho Effect" Rearrangement

**2-Ethyl-3-methylbenzaldehyde** exhibits a classic mass spectral rearrangement known as the ortho effect. Because the ethyl group is located at the ortho position (C2) relative to the aldehyde (C1), the terminal methyl group of the ethyl chain provides a gamma-hydrogen ( $\gamma$ -H). Upon ionization, the carbonyl oxygen abstracts this  $\gamma$ -H through a six-membered transition state, leading to the characteristic loss of a hydroxyl radical ( $\bullet$ OH) or water (H<sub>2</sub>O).



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Fig 2: EI-MS fragmentation pathways highlighting the ortho-effect hydrogen transfer.

Table 3: Key EI-MS Ions (70 eV)

m/z Value	Relative Abundance	Ion / Fragment Identity	Mechanistic Origin
148	~40%	$[M]^+\bullet$	Intact molecular ion ( $C_{10}H_{12}O$ )[2].
133	100% (Base Peak)	$[M - CH_3]^+$	Benzylic cleavage of the ethyl group.
131	~25%	$[M - OH]^+$	Ortho-effect $\gamma$ -H transfer followed by $\bullet OH$ loss.
130	~15%	$[M - H_2O]^+\bullet$	Ortho-effect $\gamma$ -H transfer followed by $H_2O$ loss.
119	~10%	$[M - CHO]^+$	Direct $\alpha$ -cleavage of the aldehyde group.
91	~30%	$[C_7H_7]^+$	Tropylium ion formation from the alkylated benzene ring.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, non-destructive confirmation of the functional groups. We recommend Attenuated Total Reflectance (ATR) over traditional KBr pellets to eliminate moisture artifacts (broad -OH stretch at  $3300\text{ cm}^{-1}$ ) that can obscure data.

Table 4: Key FT-IR Vibrational Modes (ATR-Diamond, Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Diagnostic Significance
2820 & 2730	Weak	C-H Stretch (Aldehyde)	Fermi Resonance Doublet: The absolute hallmark of an aldehyde group, distinguishing it from ketones.
1695	Strong	C=O Stretch	Conjugation with the aromatic ring lowers the frequency from the typical aliphatic range (1715 cm <sup>-1</sup> ).
1595, 1465	Medium	C=C Stretch	Aromatic ring skeletal vibrations.
785, 745	Strong	C-H Out-of-Plane Bend	Confirms the 1,2,3-trisubstituted benzene ring topology.

## Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.

### Protocol A: High-Resolution NMR Acquisition

- **Sample Preparation:** Dissolve exactly 10 mg of the compound in 0.6 mL of CDCl<sub>3</sub> containing 0.03% v/v Tetramethylsilane (TMS).
- **Probe Tuning & Matching:** Manually tune the NMR probe to the exact Larmor frequencies of <sup>1</sup>H and <sup>13</sup>C. Validation: This maximizes power transfer, preventing baseline roll and phase distortions.
- **Shimming & Lock:** Perform gradient shimming (Z1-Z5). Validation: The TMS peak must achieve a linewidth at half-height of <1.0 Hz before acquisition begins.

- Acquisition: For  $^{13}\text{C}$  NMR, set the relaxation delay (D1) to 10 seconds. Acquire a minimum of 512 scans to ensure the quaternary C=O signal (192.5 ppm) exceeds a 10:1 signal-to-noise ratio.

## Protocol B: GC-EI-MS Analysis

- Calibration: Prior to the run, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validation: Ensure the m/z 69, 219, and 502 peaks are perfectly calibrated for mass axis accuracy and relative abundance.
- Sample Preparation: Dilute the sample to 10 ppm in GC-grade methanol.
- Injection: Perform a 1  $\mu\text{L}$  injection with a 1:50 split ratio. Causality: Aldehydes are prone to peak fronting if the column is overloaded; the split ratio ensures a sharp, Gaussian chromatographic peak.
- Ionization: Operate the source at 230°C with an electron energy of exactly 70 eV.

## Conclusion

The spectroscopic characterization of **2-Ethyl-3-methylbenzaldehyde** requires a nuanced understanding of its structural electronics and sterics. The deshielding of the H-6 proton in  $^1\text{H}$  NMR, the slow relaxation of the quaternary carbons in  $^{13}\text{C}$  NMR, the classic Fermi resonance in FT-IR, and the  $\gamma$ -hydrogen ortho-effect rearrangement in EI-MS all serve as interlocking pieces of a self-validating analytical puzzle. By adhering to the protocols and causal logic outlined in this guide, analytical scientists can confidently verify the integrity of this critical building block in their synthetic pipelines[4][5].

## References

- **2-ethyl-3-methylbenzaldehyde** (C10H12O) - PubChemLite, University of Luxembourg.
- **2-Ethyl-3-methylbenzaldehyde** | C10H12O | CID 10419340 - PubChem, National Institutes of Health (NIH).
- EP0347693A1 - Benzonitriles, benzaldehydes and benzyl alcohols, and processes for their production, Google Patents.
- 22901-09-3 | 2-(2-Bromoethyl)benzaldehyde | BLD Pharm, BLD Pharm.
- Buy 1-(p-Tolylthio)pyrrolidine-2,5-dione (EVT-448574) | 39549-10-5, EvitaChem.

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## Sources

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